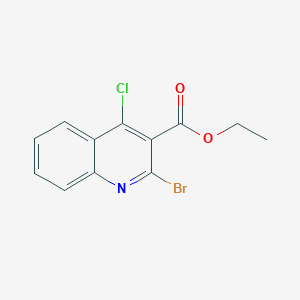![molecular formula C15H22N4O B2669080 N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide CAS No. 1436122-15-4](/img/structure/B2669080.png)
N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide” is a complex organic compound. It contains a cyclohexyl group, which is a cycloalkane and consists of a ring of six carbon atoms . It also has a cyano group (-CN), a methylpyrazol group, and a propanamide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the cyclohexyl group might be introduced through a cyclization reaction, the cyano group through a cyanation reaction, and the propanamide group through an amide coupling reaction. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl group would form a six-membered ring, while the other groups would extend from this ring. The exact three-dimensional structure would depend on the specific orientations of these groups .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, or it could react with a Grignard reagent to form a ketone. The propanamide group could participate in amide hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyano and propanamide groups might increase its polarity, affecting its solubility in different solvents. The cyclohexyl group might influence its phase at room temperature (solid, liquid, or gas), and its reactivity might be influenced by the presence of the methylpyrazol group .Aplicaciones Científicas De Investigación
Suppression of Alcohol Drinking with Brain Aldehyde Dehydrogenase Inhibition
Research has explored the potential of brain aldehyde dehydrogenase (ALDH) inhibitors, such as calcium cyanamide, in suppressing voluntary ethanol drinking in rats. This suppression is significant even without the accumulation of acetaldehyde, suggesting an action related to the direct inhibition of brain ALDH, rather than the discomfort usually associated with acetaldehyde buildup (Sinclair & Lindros, 1981).
Novel Synthesis Approaches
A new and more environmentally friendly method for the synthesis of benzonitriles from (hetero)aryl bromides has been developed using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent. This method has proven to be effective for a wide range of substrates, including those with demanding steric and electronic requirements, showcasing the versatility and efficiency of this approach in creating valuable pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Cyanamide's Role in Alcoholism Treatment
Cyanamide has been identified as a potent inhibitor of liver aldehyde dehydrogenases, less so for brain enzymes, playing a role in the treatment of alcoholism. The inhibition mechanism is believed to involve a metabolite formed in vivo, highlighting the complexity of cyanamide's interaction with the body and its potential in managing alcohol dependence (Deitrich, Troxell, & Worth, 1976).
Innovative Cyanamide Derivatives
N-Allenyl cyanamides have been synthesized through a novel approach, opening up pathways to a range of cyanamide products previously difficult to access. This development underscores the expanding utility of cyanamide derivatives in organic synthesis and potential applications in various fields of chemical research (Ayres et al., 2018).
Propiedades
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-19-11-12(10-17-19)7-8-15(20)18-14(9-16)13-5-3-2-4-6-13/h10-11,13-14H,2-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGXGWJMMFPJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NC(C#N)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

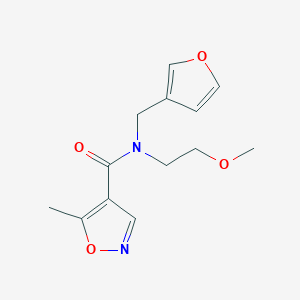
![(E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B2668998.png)

![2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2669002.png)
![3-ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2669003.png)

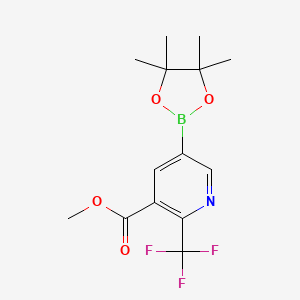
![N-(4-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669009.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2669010.png)
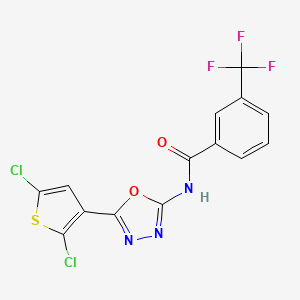
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)
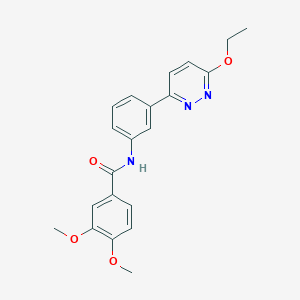
![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2669014.png)
